molecular formula C8H11BrF2N2O B2932800 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole CAS No. 1856096-80-4

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole

Cat. No.: B2932800
CAS No.: 1856096-80-4
M. Wt: 269.09
InChI Key: XUYPVXLDLIXYOK-UHFFFAOYSA-N
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Description

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a difluoroethoxy group at the 3-position, and an ethyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole typically involves multiple steps. One common method includes the bromination of a suitable pyrazole precursor followed by the introduction of the difluoroethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The difluoroethoxy group can be introduced using a difluoroethanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include azido-pyrazoles or thiocyanato-pyrazoles.

    Oxidation Reactions: Products include pyrazole carboxylic acids or aldehydes.

    Reduction Reactions: Products include dihydropyrazoles.

Scientific Research Applications

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole

Uniqueness

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position differentiates it from its methyl and fluoroethyl analogs, potentially leading to variations in its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2O/c1-2-13-3-6(9)7(12-13)4-14-5-8(10)11/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPVXLDLIXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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